mitomycin C

Catalog No.
S535542
CAS No.
50-07-7
M.F
C15H18N4O5
M. Wt
334.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mitomycin C

CAS Number

50-07-7

Product Name

mitomycin C

IUPAC Name

(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)

InChI Key

NWIBSHFKIJFRCO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Solubility

Soluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L

Synonyms

mitomycine C; mitomycinX. US brand names: Mitozytrex; Mutamycin. Foreign brand names: Ametycine; MitocinC; Mitolem; MitoMedac; Mutamycine. Abbreviations: MITC; MITO; MITOC; MTC. Code name: NCIC04706

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N

Description

The exact mass of the compound Mitomycin C (MMC) is 334.12772 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)soluble (8430 mg/l)sol in water, methanol, butyl acetate, acetone, and cyclohexanone; slightly sol in benzene, ether, and carbon tetrachloride; practically insol in petroleum ether.freely soluble in organic solvents1.01e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755880. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins. It belongs to the ontological category of mitomycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mitomycin C is a potent antitumor antibiotic originally derived from the bacterium Streptomyces caespitosus. It is classified as a bioreductive drug, meaning it becomes activated in hypoxic (low oxygen) conditions, which are often found in solid tumors. The compound exhibits a unique structure featuring a quinone moiety that plays a crucial role in its biological activity. Mitomycin C is primarily known for its ability to cross-link DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in cancer cells .

  • MMC works by alkylating DNA, essentially adding unwanted chemical groups to the DNA molecule []. This disrupts DNA replication and can lead to cell death in cancer cells [].
  • The bioreductive alkylation process allows MMC to be more active in rapidly dividing cells, a property that makes it useful in targeting tumors [].
  • MMC is a potent cytotoxic drug, meaning it can be toxic to cells [].
  • Due to its toxicity, MMC is only used under strict medical supervision and is not suitable for general scientific research purposes [].

Mitomycin C undergoes various chemical transformations, primarily involving reduction and alkylation reactions. The key reaction mechanism involves the reduction of the quinone to form a more reactive species that can alkylate DNA. This process leads to the formation of covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine bases. The resulting DNA cross-links prevent proper replication and transcription, contributing to its cytotoxic effects .

Key Reactions:

  • Reduction: Mitomycin C is reduced to form an active metabolite that can alkylate DNA.
  • Alkylation: The activated form reacts with nucleophilic sites on DNA, resulting in cross-linking.

Mitomycin C exhibits significant biological activity as an antitumor agent. It is particularly effective against hypoxic tumor cells, which are less susceptible to conventional therapies. The compound's mechanism of action involves:

  • DNA Cross-Linking: Formation of covalent bonds between DNA strands, preventing replication.
  • Induction of Apoptosis: Triggering programmed cell death through the activation of various signaling pathways.

Studies have shown that mitomycin C can inhibit ribosomal RNA synthesis and affect cell cycle progression, particularly in cancer cells lacking functional p53 tumor suppressor protein .

The synthesis of mitomycin C can be achieved through various methods, including total synthesis from simpler precursors and semi-synthetic modifications of natural products. Notable synthetic routes include:

  • Total Synthesis: Involves multiple steps including cycloaddition and functional group transformations. For example, one method utilizes an intramolecular Diels-Alder reaction to construct the core structure .
  • Semi-Synthesis: Deriving mitomycin C from mitomycin A through selective modifications, such as carbamoylation and reduction processes .

The complexity of these synthetic routes often results in low yields, necessitating further optimization for practical applications.

Mitomycin C is primarily used in oncology as a chemotherapeutic agent. Its applications include:

  • Cancer Treatment: Effective against various cancers such as bladder cancer and breast cancer.
  • Surgical Adjuvant: Used during surgeries to reduce tumor recurrence rates.
  • Research Tool: Employed in studies investigating DNA damage and repair mechanisms due to its potent cross-linking properties .

Recent studies have focused on understanding the interactions between mitomycin C and cellular components, particularly DNA. These studies reveal:

  • DNA Adduct Formation: Mitomycin C forms stable adducts with DNA, which can be quantified using advanced analytical techniques like liquid chromatography-mass spectrometry.
  • Cellular Response: Research indicates that the presence of p53 influences the cellular response to mitomycin C treatment, affecting apoptosis pathways and cell survival rates .

Mitomycin C belongs to a class of compounds known as mitomycins, which share structural similarities but differ in biological activity and potency. The following compounds are notable for comparison:

CompoundKey FeaturesUnique Aspects
Mitomycin APrecursor to mitomycin C; less potentLacks certain functional groups present in mitomycin C
PorfiromycinDerived from mitomycins; has similar mechanismsMore potent against certain cancer types
Decarbamoylmitomycin CActive metabolite; exhibits different toxicity profileLess effective than mitomycin C but still useful

Mitomycin C is unique due to its specific activation under hypoxic conditions and its ability to induce significant cellular stress responses that lead to apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998)
Water-soluble crystals that are blue-violet; [CAMEO]
Solid

Color/Form

BLUE-VIOLET CRYSTALS

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

334.12771969 g/mol

Monoisotopic Mass

334.12771969 g/mol

Boiling Point

534 °C

Heavy Atom Count

24

LogP

-0.4
-0.4 (LogP)
logP = -0.40
-1.6

Appearance

Black solid powder

Melting Point

Above 680 °F (EPA, 1998)
>360 °C
ABOVE 360 °C
> 360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50SG953SK6

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (92.45%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (92.45%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder. Also used as an adjunct to ab externo glaucoma surgery. Mitomycin is also indicated as a pyelocalyceal solution for the treatment of adults with low-grade upper tract urothelial cancer (LG-UTUC).
FDA Label

Livertox Summary

Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antibiotics, Antineoplastic; Nucleic Acid Synthesis Inhibitors
Mitomycin is useful for the palliative treatment of gastric adenocarcinoma, in conjunction with fluorouracil and doxorubicin. It has produced temporary beneficial effects in carcinomas of the cervix, colon, rectum, pancreas, breast, bladder, head and neck, and lung, and in melanoma. It has also shown activity against lymphomas and leukemia, particularly chronic granulocytic leukemia, but not in myeloma.
Thirty patients with advanced colorectal adenocarcinoma were treated by chemotherapy with an alternating regimen consisting of 5-fluorouracil mitomycin C and 5-fluorouracil dacarbazine at 3 wk intervals. ... The toxicity of this regimen was essentially digestive with 30% of grade 3 or 4 nausea and vomiting. In spite of the reported active and synergistic action of drug association in colorectal carcinoma, this treatment schedule is not better than 5-fluorouracil alone. Gastrointestinal toxicity was incr.
Forty-two patients with metastatic breast cancer refractory to first line therapies were treated with combination chemotherapy with mitomycin-C and vinblastine. ... The toxicity was acceptable with 20 episodes of moderate myelosuppression (58.8%) and 2 cases with congestive heart failure that responded to medical treatment.
For more Therapeutic Uses (Complete) data for MITOMYCIN C (19 total), please visit the HSDB record page.

Pharmacology

Mitomycin is one of the older chemotherapy drugs, which has been around and in use for decades. It is an antibiotic which has been shown to have antitumor activity. Mitomycin selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed. Mitomycin has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2.
Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced mitomycin C generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Preferentially toxic to hypoxic cells, mitomycin C also inhibits RNA and protein synthesis at high concentrations. (NCI04)

MeSH Pharmacological Classification

Cross-Linking Reagents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DC - Other cytotoxic antibiotics
L01DC03 - Mitomycin

Mechanism of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.
... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE.
ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA.
The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle.
In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis.
For more Mechanism of Action (Complete) data for MITOMYCIN C (11 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-07-7
1404-00-8

Absorption Distribution and Excretion

Erratic.
Approximately 10% of a dose of mitomycin is excreted unchanged in the urine.
FOLLOWING IV INJECTION OF 2 MG/KG BODY WT ... WISTAR RATS, 18% WAS RECOVERED UNCHANGED IN URINE WITHIN 24 HR AT ... 8 MG/KG ... 35% WAS RECOVERED IN URINE, BUT NONE IN FECES OR TISSUES.
THIRTY MIN AFTER IV INJECTION OF 8 MG/KG BODY WT TO MICE TRACES REMAINED IN BLOOD. IN GUINEA PIGS DRUG WAS CONCN IN KIDNEYS & NOT IN LIVER, SPLEEN OR BRAIN & WAS EXCRETED IN URINE.
Mitomycin is absorbed inconsistently from the gastrointestinal tract, and it is therefore administered intravenously. It disappears rapidly from the blood after injection. Peak concentrations in plasma are 0.4 ug/ml after doses of 20 mg/m sq ... The drug is widely distributed throughout the body but is not detected in the brain.
In animals, highest mitomycin concentrations are found in the kidneys, followed by muscles, eyes, lung, intestines, and stomach. The drug is not detectable in the liver, spleen, or brain which rapidly inactivate mitomycin. Higher concentrations of the drug are generally present in cancer tissues than in normal tissues.
For more Absorption, Distribution and Excretion (Complete) data for MITOMYCIN C (9 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic, some in various other tissues.
SUGGESTED ALKYLATING METABOLITES OF CARCINOGENS: MITOMYCIN C: REDUCTION PRODUCTS. /FROM TABLE/
Inactivation occurs by metabolism, but the products have not been identified. It is metabolized primarily in the liver, and less than 10% of the active drug is excreted in the urine or the bile.
The drug is eliminated primarily by hepatic metabolism with about 20% hepatic extraction and 10-30% recovery of intact drug in the urine. Clearance is 0.3-0.4 l/hr/kg.
Mitomycin disappears rapidly from the blood after intravenous injection. It is widely distributed but does not appear to cross the blood-brain barrier. Mitomycin is metabolized mainly in the liver; up to 10% of a dose is excreted unchanged in the urine.
MITOMYCIN C WAS PREFERENTIALLY ACTIVATED & METABOLIZED BY SONICATED CELL PREPARATIONS. BIOACTIVATION OF MITOMYCIN TO ALKYLATING AGENT BY EMT6 & SARCOMA 180 CELL SONICATES REQUIRED HYPOXIC CONDITIONS & NADPH-GENERATING SYSTEM.
Primarily hepatic, some in various other tissues. Route of Elimination: Approximately 10% of a dose of mitomycin is excreted unchanged in the urine. Half Life: 8-48 min

Wikipedia

Mitomycin_C
Nimetazepam

Drug Warnings

Mitomycin is contraindicated in patients with pre-existing myelosupression & anemia.
Because normal defense mechanisms may be suppressed by mitomycin therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
cBecause normal defense mechanisms may be suppressed by mitomycin therapy, concurrent use with a live virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the cytarabine therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medications used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. In addition, immunization with oral polio-virus vaccine should be postponed in persons in close contact with the patient, especially family members.
Gonadal suppression, resulting in amenorrhea or azoospermia, may occur in patients taking antineoplastic therapy, especially with the alkylating agents. In general, these effects appear to be related to dose and length of therapy and may be irreversible. Prediction of the degree of testicular or ovarian function impairment is complicated by the common use of combinations of several antineoplastics, which makes it difficult to assess the effects of individual agents.
For more Drug Warnings (Complete) data for MITOMYCIN C (6 total), please visit the HSDB record page.

Biological Half Life

8-48 min
After doses of 20 mg/m sq ... Mitomycin is cleared from plasma with a half-time of approximately 1 hour.
/Mitomycin/ has an alpha half-life of 5-10 min after IV injection and beta half-life of 46 min.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

PRODUCED BY STREPTOMYCES CAESPITOSUS (GRISEOVINACESEUS).
Yamamoto, Kenkyusho, Japan pat. 2898 (1956); Kenkyusho, Brit. pat. 830,874 (1960 to Kyowa); Gourevitch et al, U.S. pat. 3,042583 (1962 to Bristol-Myers) /production of the complex/
...derived from Streptomyces

General Manufacturing Information

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

MITOMYCIN C WAS SEPARATED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A packed-column supercritical-fluid chromatograph was interfaced with a mass spectrometer via a modification of a thermospray probe. This modification allowed a capillary restrictor for the suprecritical-fluid carbon dioxide and reagent gas for chemical ionization to be introduced directly into a thermospray source. Chemical ionization conditions were observed when either the filament or discharge electrode was used and the source pressure was above 0.5 torr. The discharge electrode produced more efficient ionization, resulting in approx a ten-fold larger signal than that observed in the filament mode. The usefulness of this instrumentation was demonstrated on several anticancer drugs. Methanol posositive ion chemical ionization (PICI) spectra were recorded for cyclophosphamide, diaziquone, mitomycin C, and thiotepa.
Electrochemical detection at constant potential in online combination with HPLC was a sensitive detection method for the title drugs. For improved collection and handling of detection signals, 4 modes of software filtering are studied and compared with hardware filtering. In the investigated chromatography-electrochemical system, off-line parabolic filtering after online averaging of 16 measurements proved to be the system of first choice, with respect to execution time, noise level, signal to noise ratio, peak height and resolution.
An automatic, reliable, scanning reductive electrochemical detection system is described for online qualitative and semiquantitative determination and characterization of electroactive cmpd in effluents from HLPC system. Applying a static mercury drop electrode, detection can be performed at constant potential for quantitative analysis (current range: 50 nA F.S) at a routine base. Applying potential scans, qualitative analysis can be performed (current range: 0.5 mu A F.S.). The system was evaluated through analysis of mitomycin C, porfiromycin and the degradation products of mitomycin C from alkaline and acid hydrolysis.

Clinical Laboratory Methods

An HPLC method for the detection of mitomycin C in blood plasma and urine of rats and humans is reported. Samples of urine and rat plasma with the internal standard porfiromycin were extracted by ethyl acetate-chloroform-isopropanol (70:15:15), human blood was extracted with ethyl acetate. Dry residues of the organic phase were dissolved in methanol and analyzed on a reversed-phase Pecosphere C18 column using a mobile phase of acetonitrile-2.5 mM phosphate buffer pH 6.9 (12.5:87.5) and UV-detection at 35 nm. The calibration was linear at 0.1-10 ug/ml, coefficients of variation 1.3-7.5%, and detection limit 0.5 ng/ml.
A sensitive HPLC method with a dual-electrode coulometric detection system for the determination of mitomycin C (I) in human blood serum is presented. The method is based on a Develosil 5-um column, methyl cyanide-0.05M sodium hypochlorite (15:85) as the mobile phase, a flow-rate of 1.0 ml/min, and porfiromycin as an internal standard. The standard response curves were linear over the concentration range 10-100 ng/ml of mitomycin C. The recovery rates of mitomycin C were 100.5-110.0%. The detection limit was 1 ng (single-to-noise ratio= 5). The sensitivity was ten times better than that with UV detection.
Mitomycin C reacted with components of culture medium containing antibiotics with and without fetal calf serum within 30 min incubation at 38 degree. The amount of mitomycin C in medium with fetal calf serum was reduced by 29% after 30 min and by 53% after 60 min incubation. Many changes in species composition were apparent after 60 min incubation, with the greater change in composition occuring in culture medium containing fetal calf serum. The purity of several commercial preparation of mitomycin-C varied considerably; 1 preparation contained a contaminant of greater concentration than mitomycin C, if one assumes the same relative response of the mass spectrometer.
A fully automated liquid chromatography system for the bioanalysis of mitomycin C has been described. The isolation of the analyte from the biological matrix (plasma, ascites and urine) is performed using a continuous-flow system equipped with a dialysis membrane in order to remove proteins. The drug is detected by absorbance measurements at 360 nm. Using the described system up to 100 samples a day can be analyzed with detection limits in the order of 1 ng/ml.
An HPLC method for the determination of mitomycin C in human blood is described. The method has the advantage of reduced sample handlings and direct injection of plasma samples into a loop-column and a low detection limit of approximately 1.0 ng/ml plasma. Detection was photometric at 65 nm the calibration curve was linear over the range 1-600 ng/ml. Recovery was 100% for standard solutions. Quantitation was performed by running a 4-point calibration curve (1, 50, 100, and 250 ng/ml) for 9 plasma samples. The day-to-day coefficient of variation was 1.6% and the within-day coefficient of variation was 1.2% (2-350 ng/ml range).

Storage Conditions

Mitomycin powder for injection should be protected from light and preferably stored at 15-30 °C: temperature greater than 40 °C should be avoided.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

IN RATS GIVEN SINGLE DOSES OF 3 MG METHYLCHOLANTHRENE BY SC INJECTION INCIDENCE OF LOCAL SARCOMAS AFTER 120 DAYS WAS REDUCED WHEN WEEKLY IP INJECTIONS OF MITOMYCIN C WERE ALSO GIVEN.
IN MICE ... ADMIN 0.2 ML OF 1% SOLN OF METHYLCHOLANTHRENE IN BENZENE ON SKIN DAILY FOR 5-10 DAYS, INCIDENCE OF SKIN PAPILLOMAS WAS GREATLY INCR WHEN MITOMYCIN C WAS GIVEN DAILY BY 20 IP INJECTIONS ... .
IN RATS GIVEN 40 UG/KG BODY WT MITOMYCIN C IP & ORAL DOSE DMBA, INCIDENCE OF MAMMARY TUMORS AFTER 120 DAYS WAS SIMILAR TO THAT IN RATS GIVEN DMBA ALONE.
Absorption of cephalexin, sulfanilamide, salicylic acid, and D- and L-tryptophan was significantly decreased by the pretreatment with /iv/ mitomycin C /in rats/. Absorption of 6-carboxyfluorescein and fluorescein isothiocyanate conjugated dextran was not significantly affected by mitomycin C pretreatment. Maximal effects, using sulfanilamide as a model, were noted 48 hours after mitomycin C pretreatment. The dosage of mitomycin C ... did not affect the percentage of sulfanilamide absorbed.
For more Interactions (Complete) data for MITOMYCIN C (25 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available mitomycin powder is stable for at least 4 years at room temperature.

Dates

Modify: 2023-08-15

Reiss, G.J. (2011). "KUWQIF: Mitomycin C Dihydrate, also known as (6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate dihydrate". Cambridge Structural Database: Access Structures. Cambridge Crystallographic Data Centre. doi:10.5517/ccdc.csd.cc12bt29. Retrieved 3 November 2021.

"Mitomycin (Mutamycin) Use During Pregnancy". Drugs.com. 19 August 2019. Retrieved 15 April 2020.

Kersey JP, Vivian AJ (July–September 2008). "Mitomycin and amniotic membrane: a new method of reducing adhesions and fibrosis in strabismus surgery". Strabismus. 16 (3): 116–118. doi:10.1080/09273970802405493. PMID 18788060. S2CID 32321781.

"FDA Approves First Therapy for Treatment of Low-Grade Upper Tract Urothelial Cancer". U.S. Food and Drug Administration (FDA) (Press release). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"FDA approves mitomycin for low-grade upper tract urothelial cancer". U.S. Food and Drug Administration (FDA). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Jelmyto: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

Kovalchuk A, Rodriguez-Juarez R, Ilnytskyy Y, Byeon B, Shpyleva S, Melnyk S, et al. (April 2016). "Sex-specific effects of cytotoxic chemotherapy agents cyclophosphamide and mitomycin C on gene expression, oxidative DNA damage, and epigenetic alterations in the prefrontal cortex and hippocampus - an aging connection". Aging. 8 (4): 697–711. doi:10.18632/aging.100920. PMC 4925823. PMID 27032448.

Kovalchuk A, Kolb B (July 2017). "Chemo brain: From discerning mechanisms to lifting the brain fog-An aging connection". Cell Cycle. 16 (14): 1345–1349. doi:10.1080/15384101.2017.1334022. PMC 5539816. PMID 28657421.

Tomasz M (September 1995). "Mitomycin C: small, fast and deadly (but very selective)". Chemistry & Biology. 2 (9): 575–579. doi:10.1016/1074-5521(95)90120-5. PMID 9383461.

Renault J, Baron M, Mailliet P, Giorgirenault S, Paoletti C, Cros S (1981). "Heterocyclic quinones 2. Quinoxaline-5,6-(and 5-8)-diones - Potential antitumoral agents". Eur. J. Med. Chem. 16 (6): 545–550.

Charpentier X, Kay E, Schneider D, Shuman HA (March 2011). "Antibiotics and UV radiation induce competence for natural transformation in Legionella pneumophila". Journal of Bacteriology. 193 (5): 1114–1121. doi:10.1128/JB.01146-10. PMC 3067580. PMID 21169481.

Schewe MJ, Suzuki DT, Erasmus U (July 1971). "The genetic effects of mitomycin C in Drosophila melanogaster. II. Induced meiotic recombination". Mutation Research. 12 (3): 269–279. doi:10.1016/0027-5107(71)90015-7. PMID 5563942.

Bernstein H, Bernstein C, Michod RE (2012). DNA repair as the primary adaptive function of sex in bacteria and eukaryotes. Chapter 1: pp.1-49 in: DNA Repair: New Research, Sakura Kimura and Sora Shimizu editors. Nova Sci. Publ., Hauppauge, N.Y. ISBN 978-1-62100-808-8 https://www.novapublishers.com/catalog/product_info.php?products_id=31918 Archived 2013-10-29 at the Wayback Machine

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